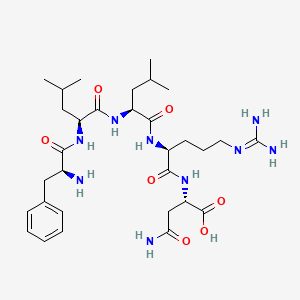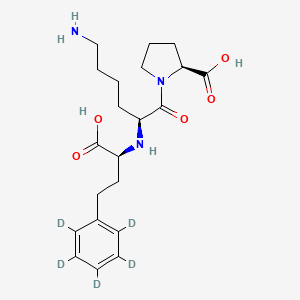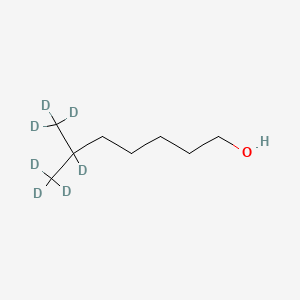![molecular formula C81H108N6O8 B586413 2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN CAS No. 153519-44-9](/img/structure/B586413.png)
2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Safety Evaluation
A. Andon et al. (2011) focused on the safety evaluation of a similar substance, 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine, for use in food contact materials. The study concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 5 mg/kg food, highlighting the importance of controlled substance use in food-related applications (Andon et al., 2011).
Photopolymerization in Dentistry
Guoqiang Song et al. (2014) utilized a triazine derivative as a visible light photo-initiator for the creation of dental composite. The study employed UV-Vis absorption spectroscopy to investigate the photochemical behavior of the initiator during the process and found that the cure rate increased with the increase in photoinitiator concentration. This research highlights the application of triazine derivatives in dental material photopolymerization, providing insights into the optimal conditions for effective curing (Song et al., 2014).
Wirkmechanismus
UV-400, also known as 2-[4-[2-Hydroxy-3-tridecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2-[4-[2-hydroxy-3-dodecyloxypropyl]oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, is a complex organic compound with a broad range of applications, particularly in the field of cosmetics as a UV filter .
Target of Action
The primary target of UV-400 is ultraviolet (UV) radiation, specifically in the UV-B and UV-A regions . It is designed to absorb, reflect, and scatter UV radiation, thereby protecting the skin from harmful effects such as sunburn, premature aging, and skin cancer .
Mode of Action
UV-400 operates by absorbing UV radiation. Its chemical structure allows it to absorb high-energy UV-B and UV-A rays, converting them into lower-energy states . This process reduces the amount of UV radiation that penetrates the skin.
Pharmacokinetics
As a topical agent, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of UV-400 are somewhat different from those of systemic drugsIts effectiveness is determined by its ability to remain on the skin surface and retain its UV-absorbing properties over time .
Result of Action
The primary result of UV-400’s action is the prevention of UV-induced skin damage. By absorbing UV radiation, it reduces the amount of radiation that reaches the skin, thereby decreasing the risk of sunburn, premature skin aging, and skin cancer .
Action Environment
The efficacy and stability of UV-400 can be influenced by various environmental factors. For instance, its UV-absorbing properties can be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact its stability .
Eigenschaften
IUPAC Name |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMFBISUUNTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H108N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
153519-44-9 | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Is UV-400 effective in blocking UV radiation in real-world applications?
A1: Research suggests that materials containing UV-400 effectively block 100% of UV radiation, even in inexpensive products like children's sunglasses. [, ] This finding contrasts with older studies where UV protection was often inadequate, indicating improvements in manufacturing and adherence to safety standards. []
Q2: How does incorporating UV-400 into paints affect their photocatalytic activity?
A2: Studies on self-cleaning photocatalytic paints containing UV-400 (likely as a UV stabilizer for the TiO2 photocatalyst) reveal limitations in their effectiveness under indoor lighting conditions. [] While these paints demonstrate some activity under UV light, their ability to degrade pollutants like methyl red and methylene blue is significantly reduced under visible light. [] This highlights the need for improved formulations with visible-light-active photocatalysts to enhance their performance in indoor environments. []
Q3: Does UV-400 degrade over time in outdoor applications?
A3: Research on UV-absorbing films used in strawberry cultivation shows that while a film completely blocking UV radiation (likely containing UV-400) initially enhanced yield and reduced pest populations, its performance declined after a period of use. [] This suggests potential degradation of the UV-blocking component, highlighting the need for further research into stabilizing these films for long-term effectiveness. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)




